molecular formula C19H23Cl2N3O3 B12747863 4-(2-(4-Morpholinyl)-1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride CAS No. 88809-61-4

4-(2-(4-Morpholinyl)-1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride

Cat. No.: B12747863
CAS No.: 88809-61-4
M. Wt: 412.3 g/mol
InChI Key: AACRFXYRCZFMHF-UHFFFAOYSA-N
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Description

“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-oxazinone core with a morpholinyl-phenylethyl substituent, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the formation of the pyrido-oxazinone core through cyclization reactions. The morpholinyl-phenylethyl substituent can be introduced via nucleophilic substitution or addition reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrido-oxazinone cores or morpholinyl-phenylethyl substituents. Examples include:

  • “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives”
  • “Morpholinyl-phenylethyl analogs”

Uniqueness

The uniqueness of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88809-61-4

Molecular Formula

C19H23Cl2N3O3

Molecular Weight

412.3 g/mol

IUPAC Name

4-(2-morpholin-4-yl-1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C19H21N3O3.2ClH/c23-18-14-25-17-7-4-8-20-19(17)22(18)16(15-5-2-1-3-6-15)13-21-9-11-24-12-10-21;;/h1-8,16H,9-14H2;2*1H

InChI Key

AACRFXYRCZFMHF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)N3C(=O)COC4=C3N=CC=C4.Cl.Cl

Origin of Product

United States

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